molecular formula C11H22B2O4 B14132029 Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane CAS No. 78782-18-0

Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane

Cat. No.: B14132029
CAS No.: 78782-18-0
M. Wt: 239.9 g/mol
InChI Key: NDIAZWCZAGRXIB-UHFFFAOYSA-N
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Description

Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of two boron atoms each incorporated into a dioxaborinane ring, which are connected by a central methane group. The compound is known for its stability and unique reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of boronic acid with neopentyl glycol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the removal of water, leading to the formation of the dioxaborinane rings .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boron-containing alcohols.

    Substitution: The dioxaborinane rings can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like bromine or chlorine can be used under mild conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted dioxaborinanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of boron-containing polymers and materials.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have applications in cancer treatment.

    Industry: It is used in the production of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism by which Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane exerts its effects involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The dioxaborinane rings provide a stable framework that enhances the reactivity of the boron centers, allowing for efficient catalysis and synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
  • 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl
  • 5,5,5’,5’-Tetramethyl-2,2’-bi(1,3,2-dioxaborinane)

Uniqueness

Compared to similar compounds, Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methane is unique due to its central methane group, which provides additional stability and reactivity. This makes it particularly useful in applications requiring robust and versatile boron-containing intermediates .

Properties

CAS No.

78782-18-0

Molecular Formula

C11H22B2O4

Molecular Weight

239.9 g/mol

IUPAC Name

2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methyl]-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C11H22B2O4/c1-10(2)5-14-12(15-6-10)9-13-16-7-11(3,4)8-17-13/h5-9H2,1-4H3

InChI Key

NDIAZWCZAGRXIB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)CB2OCC(CO2)(C)C

Origin of Product

United States

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